molecular formula C8H11N3O3 B13821100 3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl

3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl

Katalognummer: B13821100
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: HNSJJDQRLJJUGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl is a complex organic compound with a pyridine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate amines and methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylicacid,1,4-diamino-1,6-dihydro-2-methyl-6-oxo-,methyl involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Eigenschaften

Molekularformel

C8H11N3O3

Molekulargewicht

197.19 g/mol

IUPAC-Name

methyl 1,4-diamino-2-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-4-7(8(13)14-2)5(9)3-6(12)11(4)10/h3H,9-10H2,1-2H3

InChI-Schlüssel

HNSJJDQRLJJUGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=O)N1N)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.